

An In-depth Technical Guide to (R)-3-(methylamino)-1-phenylpropan-1-ol

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Compound of Interest

Compound Name: (R)-3-(methylamino)-1-phenylpropan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological properties of **(R)-3-(methylamino)-1-phenylpropan-1-ol**, a significant chiral intermediate in the synthesis of various pharmaceutical agents. This guide details its physicochemical characteristics, synthesis protocols, key chemical reactions, mechanism of action, and safety information.

Chemical Identity and Properties

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol.^{[1][2]} It serves as a critical building block in organic and medicinal chemistry, primarily recognized as a key precursor in the synthesis of pharmaceuticals like Atomoxetine.^{[3][4]} Its stereochemistry is crucial, as the specific (R)-enantiomer dictates the biological activity of the final drug product.^[2]

Table 1: Physicochemical Properties of 3-(methylamino)-1-phenylpropan-1-ol

Property	Value	Source
IUPAC Name	(1R)-3-(methylamino)-1-phenylpropan-1-ol	[5]
Synonyms	(R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL, Destoly Atomoxetine, Atomoxetine Related Compound A, (3R)-N-Methyl-3-hydroxy-3-phenylpropylamine	[3] [4] [6]
CAS Number	115290-81-8 ((R)-enantiomer) [3] [7] ; 42142-52-9 (racemate) [6] [8] [9] [10]	
Molecular Formula	C ₁₀ H ₁₅ NO	[6] [7] [8] [9] [10]
Molecular Weight	165.23 g/mol	[6] [7] [8] [9]
Appearance	White to off-white or light yellow solid/crystalline powder	[8] [9] [11]
Melting Point	64 °C (racemate)	[9]
Boiling Point	109 °C @ 2 Torr	[9] ; 286 °C [3]
Density	1.0 ± 0.1 g/cm ³	[9]
pKa	14.24 ± 0.20 (Predicted)	[3]
Topological Polar Surface Area	32.3 Å ²	[6] [9]
InChI Key	XXSDCGNHLFVSET- SNVBAGLBSA-N ((R)-enantiomer)	[7]

Synthesis and Manufacturing

The synthesis of **(R)-3-(methylamino)-1-phenylpropan-1-ol** is a critical process for pharmaceutical manufacturing. Several routes have been established, with a common industrial method being the stereoselective reduction of a ketone precursor.

A widely documented method involves the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one.[1][12] This multi-step synthesis begins with a Claisen condensation of acetophenone and ethyl formate, followed by condensation with methylamine hydrochloride.[1] The resulting propenone intermediate is then reduced to the target alcohol.[1][12]

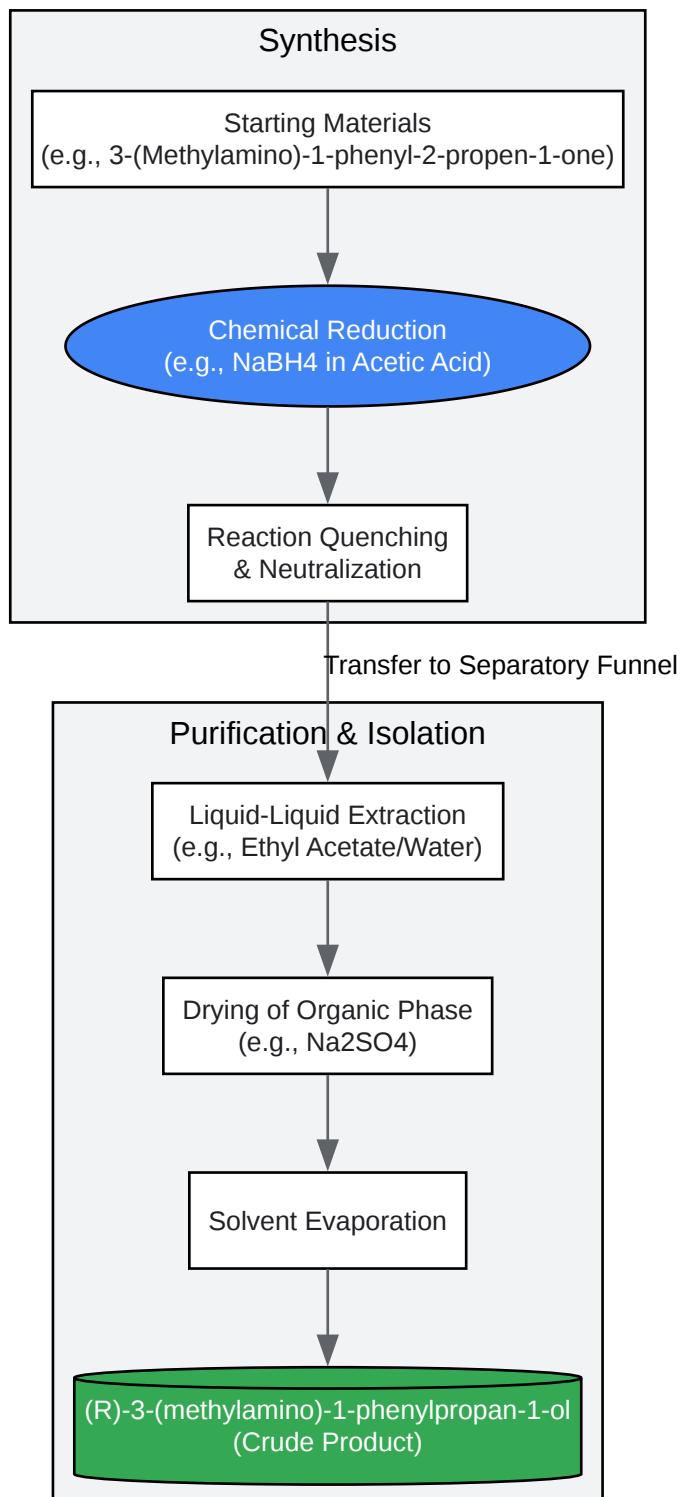
This protocol is adapted from documented laboratory procedures for the synthesis of the corresponding propanol.[12]

- **Dissolution:** Dissolve 3.7 mmol of 3-methylamino-1-phenyl-2-propen-1-one in glacial acetic acid.
- **Cooling:** Cool the solution to a temperature between 5 to 10°C using an ice bath.
- **Reduction:** Slowly add approximately 21 mmol of sodium borohydride (NaBH_4) to the solution in portions, maintaining the temperature between 5-10°C.
- **Stirring:** Stir the reaction mixture for 30 minutes at the same temperature, followed by an additional 3 hours at room temperature to ensure the reaction goes to completion.
- **Work-up:** Carefully add 4 M aqueous sodium hydroxide dropwise under cooling to neutralize the acetic acid and decompose the excess borohydride.
- **Extraction:** Extract the resulting mixture three times with ethyl acetate.
- **Washing & Drying:** Wash the combined organic layers with water and dry over anhydrous sodium sulfate (Na_2SO_4).
- **Isolation:** Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil.[12]

Another synthetic route involves the hydrogenolysis of 2-Methyl-5-phenylisoxazolidine.[7]

- Reaction Setup: A solution of 2-Methyl-5-phenylisoxazolidine (234 mmol) in tetramethylene sulfone is mixed with 5% Pd/C catalyst in a glass pressure reactor.[7]
- Hydrogenation: The reactor is warmed to 50°C and maintained at a hydrogen pressure of 40 psig for 24 hours.[7]
- Second Stage: Ethanol is added, and heating is continued for an additional 48 hours.[7]
- Isolation: After cooling and filtration to remove the catalyst, the ethanol is removed via evaporation to yield the final product.[7]

General Synthesis and Purification Workflow

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A generalized workflow for the synthesis and purification of the target compound.

Chemical Reactivity

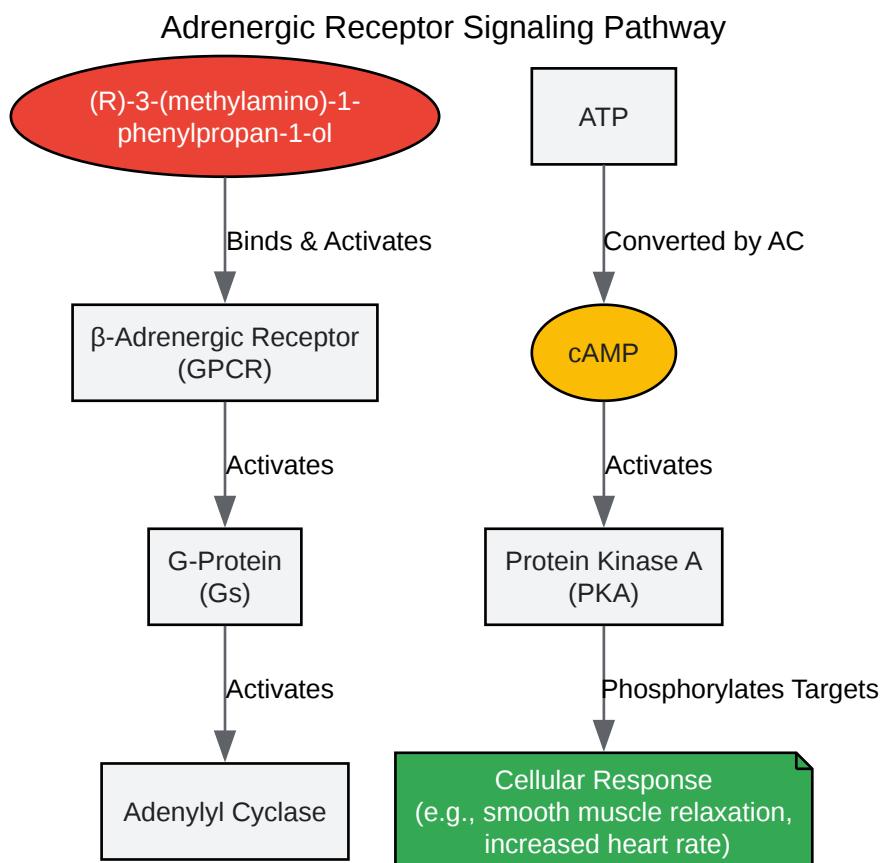
The molecule possesses two primary reactive sites: a secondary alcohol and a secondary amine, allowing for a range of chemical transformations.

- Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one, using standard oxidizing agents like potassium permanganate or chromium trioxide.[\[1\]](#)[\[2\]](#) This ketone is also a known metabolite of drugs such as fluoxetine.[\[13\]](#)
- Reduction: Further reduction of the compound can lead to secondary or tertiary amines, although this is less common than the oxidation pathway.[\[1\]](#)
- Substitution: The hydroxyl group is susceptible to nucleophilic substitution reactions, allowing for its replacement with other functional groups.[\[1\]](#)

Pharmacological Action

While primarily used as an intermediate, the hydrochloride salt of 3-(methylamino)-1-phenylpropan-1-ol exhibits sympathomimetic activity.[\[1\]](#)

- Mechanism of Action: It acts as a sympathomimetic agent by interacting with adrenergic receptors, mimicking the effects of endogenous neurotransmitters like norepinephrine.[\[1\]](#) This interaction activates signaling pathways that can lead to physiological responses such as vasoconstriction and increased heart rate.[\[1\]](#) Its structural similarity to compounds like pseudoephedrine suggests it may act as a norepinephrine-releasing agent.[\[14\]](#)



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A simplified diagram of the β -adrenergic signaling cascade activated by sympathomimetic agents.

Analytical Characterization

The identity, purity, and stereochemical integrity of **(R)-3-(methylamino)-1-phenylpropan-1-ol** are confirmed using a suite of analytical techniques.

- Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity and quantify impurities. Chiral chromatography is essential to confirm the enantiomeric excess of the (R)-isomer.
- Spectroscopy:
 - Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure.

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as the hydroxyl (-OH) and amine (-NH) groups.

Safety and Handling

Proper safety precautions must be observed when handling this compound in a laboratory or manufacturing setting.

Table 2: GHS Hazard and Safety Information

Category	Information	Source
GHS Pictogram	GHS07 (Harmful)	[15] [16]
Signal Word	Warning	[15] [16]
Hazard Statements	H302: Harmful if swallowed.	[10] [15] [16]
H314: Causes severe skin burns and eye damage.		[10] [17]
Precautionary Statements	P264: Wash skin thoroughly after handling.	[17]
P270: Do not eat, drink or smoke when using this product.		[17] [18]
P280: Wear protective gloves/protective clothing/eye protection/face protection.		[17] [18]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.		[15] [16]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		[17] [18]
Storage	Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up.	[9] [18]

First Aid Measures:

- If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[[18](#)]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. [[18](#)]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[[18](#)]
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[[18](#)]

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